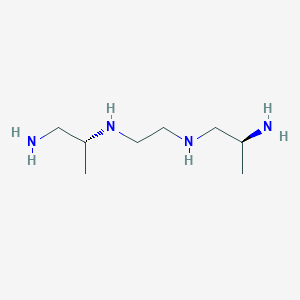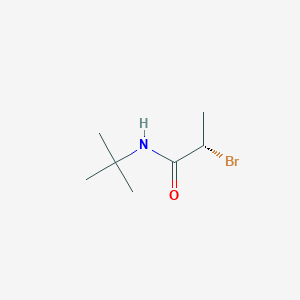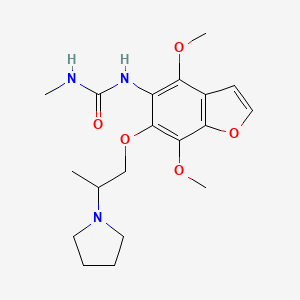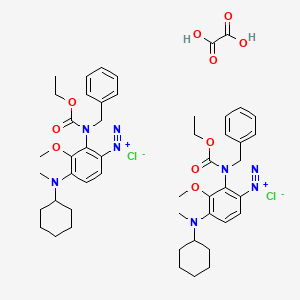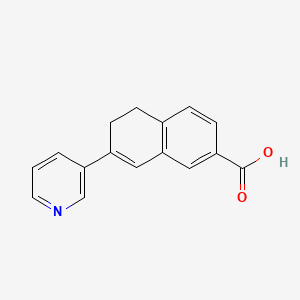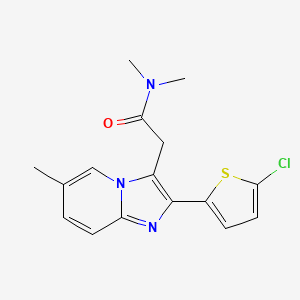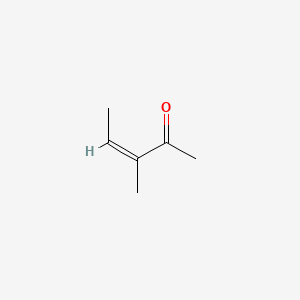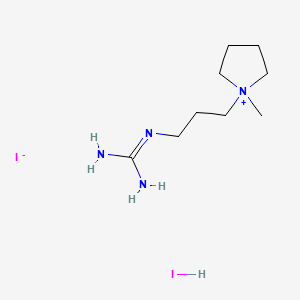
1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide is a compound that belongs to the class of guanidine derivatives Guanidine derivatives are known for their diverse applications in various fields such as medicine, chemistry, and industry due to their unique chemical properties
Vorbereitungsmethoden
The synthesis of 1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide typically involves the reaction of 1-methylpyrrolidine with 3-guanidinopropyl iodide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation with ethanol. The synthetic route can be summarized as follows:
Reactants: 1-methylpyrrolidine and 3-guanidinopropyl iodide.
Reaction Medium: Aqueous solution.
Isolation: Precipitation with ethanol.
Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include aqueous solutions, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide has several scientific research applications, including:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, mimicking the action of host defense peptides.
Biocidal Applications: It is used in formulations for biocidal agents due to its ability to disrupt microbial cell membranes.
Catalysis: The compound can act as a catalyst in various organic reactions, leveraging its unique chemical properties.
Molecular Glue: It is used in the development of smart materials and molecular glues.
Wirkmechanismus
The mechanism of action of 1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide involves its interaction with microbial cell membranes. The compound’s cationic nature allows it to bind to negatively charged components of the cell membrane, leading to membrane disruption and cell death. This mechanism is similar to that of antimicrobial peptides, which permeabilize bacterial membranes .
Vergleich Mit ähnlichen Verbindungen
1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide can be compared with other guanidine derivatives such as:
3-Guanidino-6-R-imidazo[1,2-b]- and 6-Guanidino-3-R-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines: These compounds also exhibit high antibacterial activity and are used in similar applications.
3-Guanidinyl Propanol Hydrochloride:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
93483-84-2 |
|---|---|
Molekularformel |
C9H22I2N4 |
Molekulargewicht |
440.11 g/mol |
IUPAC-Name |
2-[3-(1-methylpyrrolidin-1-ium-1-yl)propyl]guanidine;iodide;hydroiodide |
InChI |
InChI=1S/C9H21N4.2HI/c1-13(6-2-3-7-13)8-4-5-12-9(10)11;;/h2-8H2,1H3,(H4,10,11,12);2*1H/q+1;;/p-1 |
InChI-Schlüssel |
KDWKNJFRNLQDRN-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCC1)CCCN=C(N)N.I.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


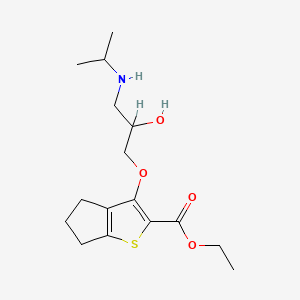

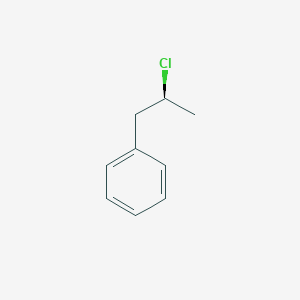

![2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12719553.png)
